5-(difluoromethoxy)pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1315363-73-5 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)10-3-6/h1-4,7H |
InChI Key |
UQJXXLAPNMGZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Difluoromethoxy Pyridine 2 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 5-(difluoromethoxy)pyridine-2-carbaldehyde reveals several logical disconnections. The two primary functional groups, the carbaldehyde at the 2-position and the difluoromethoxy group at the 5-position, offer distinct opportunities for the final bond formations.
One major disconnection strategy involves the formylation of a pre-functionalized pyridine (B92270) ring. This can be envisioned through the oxidation of a 2-methyl group or the conversion of a 2-halo or other suitable leaving group into the aldehyde. In this approach, the difluoromethoxy group would already be in place on the pyridine scaffold.
A second key disconnection focuses on the introduction of the difluoromethoxy group as a late-stage functionalization. This strategy would start with a readily available precursor such as 5-hydroxypyridine-2-carbaldehyde. The hydroxyl group can then be converted to the desired difluoromethoxy group.
A third, more convergent approach, would involve the construction of the pyridine ring itself from acyclic precursors already bearing the necessary functionalities or their synthetic equivalents. However, for the specific target of this compound, the functionalization of a pre-existing pyridine ring is often more practical.
Precursor Synthesis and Functional Group Interconversions
Alternatively, a precursor for the introduction of the aldehyde functionality could be 2-methyl-5-(difluoromethoxy)pyridine. The synthesis of this precursor would first involve the introduction of the difluoromethoxy group onto a 5-substituted pyridine, followed by the oxidation of the 2-methyl group.
Functional group interconversions play a pivotal role. For instance, a 2-bromo or 2-chloro substituent can be converted to a formyl group via a Grignard reaction with a suitable formylating agent like N,N-dimethylformamide (DMF). prepchem.com Similarly, a hydroxymethyl group can be oxidized to an aldehyde using a variety of oxidizing agents. nuph.edu.ua
Directed Ortho Metalation (DoM) Strategies for Pyridine Functionalization
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine synthesis, a directing group can facilitate the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile to introduce a new substituent.
For the synthesis of this compound, a DoM strategy could theoretically be employed. If a suitable directing group is present at the 3-position of a pyridine ring already bearing the 5-difluoromethoxy group, it could direct lithiation to the 2-position, followed by quenching with a formylating agent. However, the directing ability of various substituents on the pyridine ring and the potential for competing reactions must be carefully considered.
Cross-Coupling Reactions in the Assembly of the Pyridine Core
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are indispensable methods for the construction of substituted pyridines. These reactions allow for the formation of carbon-carbon bonds between a halogenated or triflated pyridine and a suitable organometallic reagent.
In a potential synthesis of this compound, a cross-coupling reaction could be used to introduce either the formyl group (or a precursor) at the 2-position or to build the pyridine ring itself. For example, a 2-halopyridine derivative could be coupled with a formyl-organostannane or a protected formyl-organoboron reagent. Alternatively, a dihalopyridine could undergo sequential cross-coupling reactions to introduce the necessary substituents.
Introduction of the Difluoromethoxy Group: Reagents and Conditions
The introduction of the difluoromethoxy group is a key step in the synthesis of the target molecule. A common and effective method for this transformation is the reaction of a hydroxyl-substituted pyridine with a difluoromethylating agent. 2-Pyridones, which are in tautomeric equilibrium with 2-hydroxypyridines, have been successfully difluoromethylated using chlorodifluoromethane (B1668795) (Freon-22). wikipedia.org This reaction is typically carried out in the presence of a base.
Other difluoromethylating agents that can be employed include trimethyl(trifluoromethyl)silane (TMSCF3) and other sources of difluorocarbene. The choice of reagent and reaction conditions is crucial to achieve selective O-difluoromethylation over N-difluoromethylation in the case of pyridone tautomers.
Oxidation and Reduction Pathways to the Carbaldehyde Moiety
The formation of the carbaldehyde group at the 2-position can be achieved through either oxidation or reduction pathways.
Oxidation Pathways:
A common strategy is the oxidation of a 2-methylpyridine (B31789) to the corresponding pyridine-2-carbaldehyde. google.com Various oxidizing agents can be employed for this transformation, including selenium dioxide, manganese dioxide, and potassium permanganate (B83412). nuph.edu.uagoogle.com The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups present in the molecule.
Another oxidative route involves the conversion of a 2-hydroxymethylpyridine to the aldehyde. This can be achieved using mild oxidizing agents such as manganese dioxide or through Swern or Dess-Martin periodinane oxidation. nuph.edu.ua
Reduction Pathways:
Alternatively, the carbaldehyde can be obtained by the reduction of a pyridine-2-carboxylic acid or its derivatives (e.g., esters or acid chlorides). However, this approach is generally less common for the synthesis of pyridine-2-carbaldehydes compared to oxidation methods.
Chemo-, Regio-, and Stereoselective Synthetic Approaches
The synthesis of a polysubstituted pyridine like this compound requires careful consideration of selectivity.
Chemoselectivity: When multiple reactive sites are present, the reaction conditions must be chosen to favor the desired transformation. For example, during the introduction of the formyl group via a Grignard reaction on a dihalopyridine, the more reactive halogen will preferentially react.
Regioselectivity: The position of functionalization on the pyridine ring is critical. DoM strategies inherently provide high regioselectivity. In electrophilic aromatic substitution reactions, the directing effects of existing substituents determine the position of the incoming group. For instance, the introduction of a difluoromethyl group into a pyridine ring can be directed to the meta or para position based on the reaction strategy. nuph.edu.ua
Stereoselectivity: While the target molecule, this compound, is achiral, stereoselectivity can be a crucial consideration in the synthesis of related, more complex molecules. Asymmetric synthesis methods can be employed to control the stereochemistry of substituents on the pyridine ring or on side chains.
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles are applied to various stages of the manufacturing process, from the choice of starting materials to the selection of reagents and reaction conditions.
A plausible and commonly employed synthetic strategy for this compound involves a two-step process: the difluoromethoxylation of a suitable pyridine precursor followed by the oxidation of a methyl group at the 2-position to a carbaldehyde.
Step 1: Difluoromethoxylation of the Pyridine Ring
The introduction of the difluoromethoxy group is a critical step. A common precursor for this transformation is 2-methyl-5-hydroxypyridine. The hydroxyl group provides a reactive handle for the difluoromethoxylation reaction. Traditional methods for this transformation often involve the use of hazardous reagents. However, greener alternatives are emerging.
One such approach involves the use of difluoromethylating agents that are safer and more environmentally benign. For instance, the reaction of 2-methyl-5-hydroxypyridine with a difluoromethylating agent in the presence of a base can yield 5-(difluoromethoxy)-2-methylpyridine. The choice of solvent is also crucial from a green chemistry perspective, with a preference for greener solvents like water or recyclable organic solvents.
Step 2: Oxidation of the 2-Methyl Group
The subsequent oxidation of the 2-methyl group to a carbaldehyde is another area where green chemistry principles can be effectively applied. Traditional oxidation methods often utilize stoichiometric amounts of heavy metal oxidants, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), which are toxic and generate significant hazardous waste. beyondbenign.org
Modern, greener oxidation methods focus on catalytic processes using more environmentally friendly oxidants. Some of these sustainable approaches include:
Catalytic Aerobic Oxidation: This method uses molecular oxygen from the air as the primary oxidant, with water being the only byproduct. Catalysts often involve transition metals combined with ligands like N-hydroxyphthalimide (NHPI). For example, the oxidation of 3-methylpyridine (B133936) to 3-pyridinecarboxylic acid has been successfully achieved using an NHPI/Co(OAc)₂/Mn(OAc)₂ catalyst system under an oxygen atmosphere. researchgate.net A similar catalytic system could be adapted for the oxidation of 5-(difluoromethoxy)-2-methylpyridine.
Photoelectrocatalytic Oxidation: This innovative technique utilizes light and an electric potential to drive the oxidation reaction. For instance, the selective oxidation of 3-methylpyridine to nicotinic acid (vitamin B3) has been demonstrated using WO₃ decorated nanotube-structured TiO₂ electrodes. rsc.org This method offers a high degree of control and can often be performed under mild conditions.
Oxidation with Hydrogen Peroxide: Aqueous hydrogen peroxide is a green oxidant as its only byproduct is water. The use of a molybdenum catalyst in conjunction with hydrogen peroxide provides an effective system for the oxidation of alcohols to aldehydes and ketones, avoiding the use of hazardous chromium compounds. beyondbenign.org
The following table summarizes some of the green chemistry considerations for the synthesis of this compound:
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Green Advantages |
| Difluoromethoxylation | Use of hazardous difluoromethylating agents and volatile organic solvents. | Use of safer difluoromethylating agents and green solvents (e.g., water, super-critical fluids). | Reduced toxicity, improved safety, and easier solvent recycling. |
| Oxidation of 2-methyl group | Stoichiometric use of chromium-based oxidants (e.g., PCC). | Catalytic aerobic oxidation, photoelectrocatalytic oxidation, or use of H₂O₂ with a molybdenum catalyst. | Avoidance of toxic heavy metals, use of air or water as the ultimate oxidant, and potential for milder reaction conditions. |
Process Development and Scalability Considerations
The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. Process development for the synthesis of this compound must focus on safety, efficiency, cost-effectiveness, and robustness.
Key Scalability Considerations for the Synthesis of this compound:
| Consideration | Challenges and Solutions |
| Heat Transfer | Oxidation reactions, in particular, can be highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of flow reactors can offer superior heat transfer compared to traditional batch reactors, allowing for better temperature control and improved safety. |
| Mass Transfer | In gas-liquid reactions, such as aerobic oxidations, ensuring efficient mass transfer of the gaseous reactant (oxygen) into the liquid phase is crucial for achieving high reaction rates and conversions. This can be addressed through the design of specialized reactors with high gas-liquid interfacial areas and efficient mixing. |
| Catalyst Separation and Recycling | For catalytic processes, the efficient separation and recycling of the catalyst are essential for economic viability and to minimize waste. The use of heterogeneous catalysts, which can be easily filtered off, is often preferred for large-scale operations. For homogeneous catalysts, techniques like nanofiltration or catalyst immobilization on a solid support can be employed. |
| Purification | The purification of the final product to meet the required specifications is a critical step. On a large scale, distillation, crystallization, and extraction are common purification techniques. The choice of method will depend on the physical properties of the product and impurities. The development of a robust crystallization process is often key to obtaining a high-purity product in a scalable manner. |
| Continuous vs. Batch Processing | While traditional chemical manufacturing often relies on batch processes, continuous flow chemistry is gaining traction for its advantages in safety, efficiency, and scalability. A continuous flow process for the synthesis of 2-methylpyridines using a Raney® nickel catalyst has been demonstrated, highlighting the potential for this technology in the production of pyridine derivatives. mdpi.com The electrochemical hydrogenation of pyridine has also been shown to be scalable. acs.org |
The development of a scalable process for this compound would likely involve a detailed study of reaction kinetics, optimization of reaction parameters (temperature, pressure, catalyst loading, etc.), and the selection of appropriate equipment. The use of Process Analytical Technology (PAT) can be invaluable in monitoring and controlling the process in real-time, ensuring consistent product quality and safety.
Reactivity and Transformational Chemistry of 5 Difluoromethoxy Pyridine 2 Carbaldehyde
Aldehyde Group Reactivity
The aldehyde group in 5-(difluoromethoxy)pyridine-2-carbaldehyde is a primary site for a diverse range of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent hydrogen atom can be removed in oxidation reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbon atom of the carbonyl group is readily attacked by nucleophiles. youtube.com This process is central to the construction of more complex molecular architectures.
Hydride Reagents : The reduction of the aldehyde to the corresponding primary alcohol, (5-(difluoromethoxy)pyridin-2-yl)methanol, can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Organometallic Reagents : Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon-based nucleophiles that react with the aldehyde to form secondary alcohols. The reaction involves the formation of a new carbon-carbon bond, a key step in the synthesis of more complex molecules.
Condensation Reactions
Condensation reactions involving the aldehyde group provide a powerful means to form new carbon-carbon and carbon-heteroatom double bonds.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. The products are typically α,β-unsaturated compounds.
Wittig Reaction : The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. This reaction is highly versatile and allows for the stereoselective synthesis of alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction : A variation of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig ylide. This often leads to higher yields and can favor the formation of (E)-alkenes.
Oxidation and Reduction Transformations
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄) | 5-(difluoromethoxy)picolinic acid |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (5-(difluoromethoxy)pyridin-2-yl)methanol |
Data sourced from general knowledge of aldehyde reactivity.
Imine, Oxime, Hydrazone, and Semicarbazone Formation
The reaction of this compound with primary amines and related compounds leads to the formation of various C=N double-bonded derivatives. wikipedia.orgoperachem.com These reactions are typically reversible and may require acid catalysis. operachem.com
Imines (Schiff Bases) : Formed by the reaction with primary amines. wikipedia.org These compounds are important intermediates in many biological and synthetic processes. nih.govresearchgate.net
Oximes : Result from the reaction with hydroxylamine.
Hydrazones : Formed by reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine).
Semicarbazones : Result from the condensation with semicarbazide.
The formation of these derivatives is often used for the characterization and purification of aldehydes.
Pyridine (B92270) Ring Reactivity
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. vaia.com This deactivation makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org
Electrophilic Aromatic Substitution Limitations and Strategies
Direct electrophilic aromatic substitution on the pyridine ring is challenging. The nitrogen atom can be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. wikipedia.org Electrophilic attack, when it does occur, is generally directed to the C-3 and C-5 positions. quimicaorganica.orgaklectures.com
To overcome these limitations, several strategies can be employed:
Activation via N-oxide formation : The pyridine nitrogen can be oxidized to an N-oxide. This modification increases the electron density of the ring, particularly at the C-2, C-4, and C-6 positions, making it more susceptible to electrophilic attack. wikipedia.orgrsc.org Subsequent deoxygenation of the N-oxide restores the pyridine ring.
Directed ortho-metalation (DoM) : This strategy involves the use of a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile. The difluoromethoxy group may potentially act as a directing group in such reactions.
Nucleophilic Aromatic Substitution (SNAr) at Activated Positions
Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing electron-deficient aromatic rings like pyridine. In pyridine, the positions ortho (C2/C6) and para (C4) to the ring nitrogen are electronically activated for nucleophilic attack. stackexchange.com This is because the nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.comyoutube.com For pyridines, these reactions are instrumental in introducing a wide array of substituents. Common examples include the Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig reactions.
In the context of this compound, if it were first converted to a halopyridine derivative (e.g., by introducing a bromine or iodine atom at a specific position), it could readily participate in these cross-coupling reactions. For example, a 6-bromo-5-(difluoromethoxy)pyridine-2-carbaldehyde could be coupled with various boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), organozinc reagents (Negishi), or amines (Buchwald-Hartwig) to generate a diverse library of functionalized pyridines. The aldehyde group would likely need to be protected during some of these transformations to prevent unwanted side reactions.
The general catalytic cycle for these reactions involves an oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions with a Halogenated Derivative of this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Organoborane (R-B(OH)₂) | C-C | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine (B1218219) ligand |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂/CuI |
| Negishi | Organozinc (R-ZnX) | C-C | Pd(PPh₃)₄ |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(dba)₂ with a specialized phosphine ligand |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a more atom- and step-economical approach to modifying heterocyclic compounds, avoiding the need for pre-functionalization (e.g., halogenation). nih.gov For pyridines, C-H functionalization can be challenging due to the inherent electronic properties of the ring. However, significant progress has been made, often utilizing directing groups to achieve regioselectivity. nih.gov
In this compound, the nitrogen atom of the pyridine ring or the oxygen of the aldehyde could potentially act as directing groups. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides has been demonstrated. rsc.orgresearchgate.net The aldehyde in our subject molecule could also direct functionalization to the C3 position. Furthermore, photochemical methods using pyridine N-oxides as hydrogen atom transfer (HAT) reagents have been developed for the C-H functionalization of heteroarenes. nih.govresearchgate.net These methods allow for the introduction of alkyl groups at various positions. The specific regioselectivity of C-H functionalization on this compound would depend heavily on the chosen catalytic system and reaction conditions.
Difluoromethoxy Group Stability and Transformations
The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a methoxy (B1213986) or a hydroxyl group, but with altered electronic and lipophilic properties.
Influence on Adjacent Reactivity
The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can influence the reactivity of adjacent functional groups. In this compound, the OCF₂H group at the 5-position will decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, as discussed earlier. It will also influence the acidity of the C-H protons on the ring.
Potential for Selective De-fluorination or Further Functionalization
While the difluoromethoxy group is generally stable, methods for the transformation of related trifluoromethyl groups are being developed, which could potentially be adapted. For instance, photocatalytic methods for the defluorinative multicomponent cascade reactions of trifluoromethylarenes have been reported. nih.govresearchgate.netresearchgate.net These reactions proceed through radical intermediates and allow for the introduction of new functional groups. It is conceivable that similar strategies could be developed for the selective de-fluorination or functionalization of the difluoromethoxy group in this compound, opening up new avenues for molecular diversification.
Cascade and Multi-component Reactions Involving this compound
Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. nih.gov The aldehyde functionality in this compound makes it an excellent candidate for participation in various MCRs.
For example, pyridine aldehydes can be utilized in the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine (B1217469) synthesis, which are classic MCRs for constructing pyridine rings. acsgcipr.org While our starting material is already a pyridine, the aldehyde group can participate in condensation reactions with various nucleophiles, which could be the initial step of a cascade sequence. For instance, a Knoevenagel condensation with an active methylene compound, followed by a Michael addition and cyclization, could lead to the formation of fused heterocyclic systems. The electronic nature of the 5-(difluoromethoxy)pyridine ring would influence the reactivity of the aldehyde and the stability of any intermediates formed during such a cascade process.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Difluoromethoxy Pyridine 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a detailed portrait of the molecular architecture of 5-(difluoromethoxy)pyridine-2-carbaldehyde can be assembled.
Due to the limited availability of direct experimental NMR data for this compound, the following sections will utilize data from the closely related analogue, 5-methoxypyridine-2-carbaldehyde, to predict and discuss the expected spectral features. The presence of the difluoromethoxy group in the target compound is expected to introduce distinct changes in the chemical shifts and coupling patterns, which will be highlighted in the analysis.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of a 5-substituted pyridine-2-carbaldehyde, distinct signals are expected for the aldehyde proton and the three aromatic protons on the pyridine (B92270) ring. For the analogous compound, 5-methoxypyridine-2-carbaldehyde, the aldehyde proton typically appears as a singlet significantly downfield, around 9.80 ppm, due to the deshielding effect of the carbonyl group. rsc.org The aromatic protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons.
For this compound, the aldehyde proton (H-7) is anticipated to be a singlet in a similar downfield region. The pyridine ring protons (H-3, H-4, and H-6) will show splitting patterns influenced by their positions relative to the nitrogen and the substituents. The proton H-6, being adjacent to the nitrogen and the aldehyde group, is expected to be the most downfield of the aromatic protons. The difluoromethoxy group (-OCHF₂) will introduce a characteristic triplet for the methoxy (B1213986) proton due to coupling with the two fluorine atoms (³J-HF). The chemical shift of this proton is expected to be significantly downfield compared to a standard methoxy group due to the electron-withdrawing nature of the fluorine atoms.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| H-7 (CHO) | ~9.8 - 10.0 | s | - |
| H-6 | ~8.5 - 8.7 | d | ~2-3 |
| H-4 | ~7.8 - 8.0 | dd | ~8-9, ~2-3 |
| H-3 | ~7.3 - 7.5 | d | ~8-9 |
| H (OCHF₂) | ~6.5 - 7.5 | t | ~70-75 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 5-methoxypyridine-2-carbaldehyde, the aldehydic carbon is typically observed around 189.0 ppm. rsc.org The carbon of the methoxy group appears around 55.8 ppm. rsc.org The pyridine ring carbons have distinct chemical shifts based on their electronic environment.
For this compound, the aldehydic carbon (C-7) will be in a similar downfield region. The most significant difference will be the signal for the difluoromethoxy carbon (C-8), which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-CF). Its chemical shift will be further downfield compared to a methoxy group due to the strong deshielding effect of the fluorine atoms. The pyridine carbons will also experience shifts due to the electronic influence of the difluoromethoxy group.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| C-7 (CHO) | ~188 - 192 | d | ~2-5 (²J-CH) |
| C-5 | ~158 - 162 | t | ~30-40 (²J-CF) |
| C-2 | ~150 - 154 | s | - |
| C-6 | ~138 - 142 | s | - |
| C-4 | ~122 - 126 | s | - |
| C-3 | ~110 - 114 | s | - |
| C-8 (OCHF₂) | ~110 - 120 | t | ~240-260 (¹J-CF) |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For an aryl difluoromethyl ether, a single signal is expected for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will be split into a doublet by the adjacent proton (³J-HF). The chemical shift of this signal is characteristic of difluoromethoxy groups attached to an aromatic ring.
Expected ¹⁹F NMR Data for this compound:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| -OCHF ₂ | ~ -80 to -90 | d | ~70-75 |
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring. researchgate.netsdsu.edu A correlation between the -OCHF₂ proton and the fluorine atoms would also be observable in a ¹H-¹⁹F COSY experiment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.netsdsu.edu It would show correlations between H-3 and C-3, H-4 and C-4, H-6 and C-6, the aldehyde proton and C-7, and the methoxy proton and C-8. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.netsdsu.edu Key HMBC correlations would include:
The aldehyde proton (H-7) to C-2 and C-3.
H-6 to C-2, C-4, and C-5.
H-4 to C-2, C-5, and C-6.
H-3 to C-2, C-4, and C-5.
The -OCHF₂ proton to C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement of the molecule. A key NOE would be expected between the aldehyde proton (H-7) and the H-6 proton, confirming their proximity. An NOE might also be observed between the -OCHF₂ proton and H-4 and H-6.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₇H₅F₂NO₂), the exact mass can be calculated and compared with the experimentally determined value.
Predicted High-Resolution Mass Spectrometry Data for this compound: researchgate.net
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 174.03612 |
| [M+Na]⁺ | 196.01806 |
| [M-H]⁻ | 172.02156 |
Fragmentation Analysis:
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. The molecular ion peak ([M]⁺) would be observed, and common fragmentation would likely involve the loss of the aldehyde group (CHO) or the difluoromethoxy group (OCHF₂). The stability of the pyridine ring would likely lead to fragments retaining this core structure. Analysis of the fragment ions by HRMS would allow for the determination of their elemental compositions, further confirming the structure of the parent molecule.
Interpretation of Fragmentation Pathways
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. While detailed experimental fragmentation data for this compound is not widely available in peer-reviewed literature, a theoretical analysis of its fragmentation can be proposed based on the principles of mass spectrometry and the known fragmentation of related pyridine and benzaldehyde (B42025) structures.
Upon electron impact ionization (EI), the molecular ion ([M]⁺) would be expected at an m/z corresponding to its monoisotopic mass of 173.02884 Da. uni.lu Key fragmentation pathways would likely involve:
Loss of the formyl radical (•CHO): This is a common fragmentation for aldehydes, which would result in a fragment ion at m/z 144. This fragment corresponds to the 5-(difluoromethoxy)pyridine cation.
Cleavage of the difluoromethoxy group: The C-O bond of the ether linkage could cleave, leading to the loss of a difluoromethoxy radical (•OCHF₂) and the formation of a pyridyl cation fragment.
Loss of CO: A characteristic fragmentation of aldehydes can be the loss of carbon monoxide, which would produce a fragment at m/z 145.
Ring fragmentation: The pyridine ring itself can undergo complex fragmentation, leading to smaller charged species.
It is important to note that these are predicted pathways, and confirmation would require experimental data from tandem mass spectrometry (MS/MS) experiments.
Predicted mass spectrometry adducts for this compound are available from computational predictions. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 174.03612 | 128.9 |
| [M+Na]⁺ | 196.01806 | 138.2 |
| [M-H]⁻ | 172.02156 | 128.9 |
| [M+NH₄]⁺ | 191.06266 | 147.8 |
| [M+K]⁺ | 211.99200 | 136.7 |
| [M+H-H₂O]⁺ | 156.02610 | 120.8 |
| [M]⁺ | 173.02829 | 128.2 |
This data is based on computational predictions. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and fingerprint a molecule based on its vibrational modes.
For this compound, characteristic vibrational frequencies would be expected for the following functional groups:
C=O (Aldehyde): A strong absorption band in the IR spectrum, typically in the region of 1690-1740 cm⁻¹. The conjugation with the pyridine ring would likely place this band at the lower end of the range.
C-H (Aldehyde): Two weak bands are expected in the IR spectrum, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.
C-O-C (Ether): Asymmetric and symmetric stretching vibrations would appear in the fingerprint region of the IR spectrum, typically between 1000-1300 cm⁻¹.
C-F (Difluoromethoxy): Strong C-F stretching bands are expected in the region of 1000-1200 cm⁻¹.
Pyridine Ring: Characteristic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. C-H aromatic stretching vibrations would be seen above 3000 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C=C bonds, which are often weak in the IR spectrum.
Currently, there are no publicly available experimental IR or Raman spectra for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thermofisher.com This technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
A crystallographic study would reveal:
The planarity of the pyridine ring.
The conformation of the difluoromethoxy and aldehyde substituents relative to the ring.
The presence of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nist.gov
As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. A GC method would be developed to determine the purity of a sample by separating the target compound from any starting materials, byproducts, or degradation products. The choice of a suitable column (e.g., a non-polar or mid-polar capillary column) and temperature program would be critical for achieving good separation.
Coupling GC with a mass spectrometer (GC-MS) would allow for the identification of the separated components based on their mass spectra and fragmentation patterns. This would be a powerful tool for confirming the identity of the main peak as this compound and for tentatively identifying any impurities.
Specific experimental conditions for the GC or GC-MS analysis of this compound are not currently documented in the scientific literature.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.
A reversed-phase HPLC method would likely be the primary choice for the analysis of this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control the pH. Detection could be achieved using a UV detector, as the pyridine ring and aldehyde functionality are chromophores.
The coupling of HPLC with mass spectrometry (HPLC-MS) would provide an additional layer of confirmation by providing the mass-to-charge ratio of the eluting peaks, thus aiding in peak identification and purity assessment.
While general HPLC methods for related compounds are known, specific, validated HPLC or HPLC-MS methods for the routine analysis of this compound are not available in published literature. wikipedia.orgmdpi.com
Computational and Theoretical Investigations of 5 Difluoromethoxy Pyridine 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic architecture of molecules. For 5-(difluoromethoxy)pyridine-2-carbaldehyde, these methods illuminate the distribution of electrons and identify regions of reactivity, which are crucial for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For this compound, the electron-donating character of the difluoromethoxy group's oxygen atom and the electron-withdrawing nature of the carbaldehyde group significantly influence the FMOs. The HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the oxygen atom of the difluoromethoxy group. Conversely, the LUMO is anticipated to be localized on the electron-deficient carbaldehyde moiety and the adjacent carbon atoms of the pyridine ring. This separation of the HOMO and LUMO is characteristic of "push-pull" systems.
Table 1: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Note: These values are illustrative, based on DFT calculations for structurally similar aromatic aldehydes and fluorinated pyridines.
The Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netwalisongo.ac.id The map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface.
For this compound, the ESP map is predicted to show:
Negative Potential (Red/Yellow): These regions, rich in electron density, are expected around the highly electronegative oxygen atom of the carbonyl group, the nitrogen atom of the pyridine ring, and to a lesser extent, the oxygen and fluorine atoms of the difluoromethoxy group. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): These electron-deficient regions are anticipated around the hydrogen atom of the aldehyde group and the carbonyl carbon. The pronounced positive potential on the carbonyl carbon marks it as the primary site for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the electronic distribution. walisongo.ac.id This analysis reveals the electronic effects of the substituents on the pyridine ring. The difluoromethoxy group, despite the electronegativity of fluorine, can act as a weak electron-donating group through resonance via its oxygen atom. The carbaldehyde group is a strong electron-withdrawing group.
The bond order analysis provides insight into the nature of the chemical bonds. Within the pyridine ring, the C-C and C-N bond orders are expected to be intermediate between those of single and double bonds, confirming the aromatic character and electron delocalization.
Table 2: Predicted Partial Atomic Charges for Selected Atoms
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| O (Carbonyl) | -0.55 |
| C (Carbonyl) | +0.45 |
| N (Pyridine Ring) | -0.60 |
| C5 (attached to OCF₂H) | +0.20 |
Note: Values are illustrative and based on general principles for similar functional groups.
Conformational Analysis and Energy Minimization Studies
The flexibility of this compound arises primarily from the rotation around the single bond connecting the carbaldehyde group to the pyridine ring. This rotation leads to different conformers, typically a syn (or O-N cis) and an anti (or O-N trans) conformer, referring to the relative orientation of the carbonyl oxygen and the pyridine nitrogen.
Computational studies on pyridine-2-carbaldehyde and its derivatives have shown that the relative stability of these conformers is influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonds and dipole-dipole interactions. researchgate.net For this compound, the anti conformer is generally expected to be slightly more stable due to reduced steric hindrance and electrostatic repulsion between the lone pairs of the oxygen and nitrogen atoms. The energy barrier for rotation between these conformers is typically low, suggesting that both may coexist at room temperature. researchgate.net Further conformational freedom exists with the rotation of the difluoromethyl group.
Table 3: Predicted Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| anti (O-N trans) | 0.00 |
| syn (O-N cis) | +1.5 - +2.5 |
Note: Values are estimates based on computational studies of similar pyridine-2-carbaldehydes. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.
Mass Spectrometry: Predicted collision cross-section (CCS) values can aid in the identification of the molecule in mass spectrometry analyses. uni.lu
Table 4: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.03612 | 128.9 |
| [M+Na]⁺ | 196.01806 | 138.2 |
| [M-H]⁻ | 172.02156 | 128.9 |
Source: Data predicted using CCSbase. uni.lu
NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted. The aldehyde proton is expected to appear significantly downfield. The aromatic protons will show a complex splitting pattern influenced by both substituents. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
IR Spectroscopy: The vibrational frequencies corresponding to specific functional groups can be calculated. Key predicted frequencies include the C=O stretching of the aldehyde, the C-H stretching of the aldehyde, C-F stretching modes from the difluoromethoxy group, and vibrations characteristic of the pyridine ring. materialsciencejournal.org
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. rsc.orgrsc.org For this compound, the most characteristic reaction is the nucleophilic addition to the carbonyl group.
Theoretical investigations can map the entire reaction pathway, including the transition states and intermediates. The electronic structure data from section 5.1 is key to this analysis:
Site of Attack: The ESP map and partial charge analysis confirm that the carbonyl carbon is the most electrophilic center, making it the primary target for nucleophiles. researchgate.net
Orbital Interactions: The reaction is governed by the interaction between the HOMO of the nucleophile and the LUMO of the aldehyde. The localization of the LUMO on the C=O group makes this interaction favorable.
Role of the Pyridine Ring: The pyridine nitrogen can play a crucial role in catalysis. It can be protonated under acidic conditions or coordinate to a Lewis acid, which would enhance the electrophilicity of the carbonyl carbon and accelerate the rate of nucleophilic attack. Computational models can be used to compare the energy barriers of catalyzed versus uncatalyzed reaction pathways to quantify this effect. researchgate.netrsc.org
By modeling the interaction with various nucleophiles, computational studies can predict the feasibility, regioselectivity, and energy profile of reactions such as the formation of Schiff bases, cyanohydrins, or the Grignard reaction, providing a theoretical foundation for synthetic planning. rsc.org
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Benzotrifluoride |
| 2,4-dinitrochlorobenzene |
| 2,4-dinitrofluorobenzene |
Transition State Identification and Characterization
In the realm of computational chemistry, the identification and characterization of transition states are paramount to understanding the kinetics and mechanisms of chemical reactions. For a molecule like this compound, which features a reactive aldehyde group, computational methods such as Density Functional Theory (DFT) are instrumental in mapping out potential reaction pathways.
A primary reaction of interest for pyridine-2-carbaldehydes is their condensation with amines to form Schiff bases, a reaction that proceeds via a hemiaminal intermediate. nih.gov Computational studies on the reaction of pyridine-2-carbaldehyde with nucleophiles like hydrazine (B178648) have successfully elucidated the elementary steps, including the identification of transition states for the addition and dehydration steps. nih.gov These studies often employ DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to locate and optimize the geometry of transition states.
For this compound, a similar computational approach would be employed. The process involves:
Locating Stationary Points: The geometries of the reactants, intermediates, products, and transition states are optimized.
Frequency Analysis: A frequency calculation is performed on the optimized structures. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
The difluoromethoxy group at the 5-position is expected to influence the electronic properties of the pyridine ring and, consequently, the energy of the transition states. The electron-withdrawing nature of this group would likely affect the electrophilicity of the aldehyde carbon, thereby modulating the activation energy for nucleophilic attack.
A hypothetical transition state for the nucleophilic addition of an amine to this compound would involve the formation of a partial bond between the nucleophilic nitrogen and the aldehydic carbon, with a concurrent elongation of the C=O bond. The characterization of this transition state would provide crucial insights into the reaction's feasibility and rate.
Table 1: Hypothetical Transition State Properties for the Addition of Methylamine to this compound (Calculated at the B3LYP/6-31G(d,p) level)
| Property | Value |
| Imaginary Frequency (cm⁻¹) | -450.2 |
| Key Bond Distance (C-N) (Å) | 1.85 |
| Key Bond Distance (C-O) (Å) | 1.35 |
| Relative Energy (kcal/mol) | 15.8 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational transition state analysis. Actual values would require specific calculations.
Reaction Energy Profiles and Kinetic Parameters
For the reaction of this compound, the energy profile would map the energetic landscape from the separated reactants, through the transition state for nucleophilic addition, to the hemiaminal intermediate, and then through a second transition state for the elimination of water to form the final Schiff base product.
From the calculated activation energies (the energy difference between the reactants and the transition state), kinetic parameters such as the rate constant (k) can be estimated using Transition State Theory (TST). The Arrhenius equation, or its more sophisticated formulations within TST, allows for the calculation of the reaction rate at different temperatures.
The difluoromethoxy substituent is anticipated to play a significant role in shaping the reaction energy profile. Its electron-withdrawing nature, a consequence of the highly electronegative fluorine atoms, would likely stabilize the transition state for nucleophilic attack, potentially lowering the activation energy compared to an unsubstituted pyridine-2-carbaldehyde. Computational studies on related systems have shown that substituents on the pyridine ring can significantly alter reaction barriers. ias.ac.in
Table 2: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with Methylamine (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Value |
| Activation Energy (Ea) (kcal/mol) | 15.8 |
| Enthalpy of Reaction (ΔH) (kcal/mol) | -5.2 |
| Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | -3.1 |
| Rate Constant (k) at 298 K (s⁻¹) | 1.2 x 10⁻⁴ |
Note: The data in this table is hypothetical and intended to be illustrative of typical computational results.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling aims to correlate the structural or electronic features of a series of molecules with their reactivity. For substituted pyridines, computational methods are extensively used to quantify these relationships. DFT calculations can provide a wealth of electronic descriptors that can be correlated with experimental or calculated reactivity parameters. ias.ac.inresearchgate.net
For this compound, a key aspect of a structure-reactivity study would be to understand the influence of the difluoromethoxy group in comparison to other substituents at the 5-position of the pyridine ring. The electronic nature of substituents on the pyridine ring is known to modulate the reactivity of the molecule. nih.gov
Computational analyses can quantify various properties, including:
Atomic Charges: The partial charge on the aldehydic carbon is a direct indicator of its electrophilicity. A more positive charge suggests a higher susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with a molecule's ability to accept electrons. A lower LUMO energy for this compound would indicate a greater electrophilicity of the aldehyde group.
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and can identify regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites).
By systematically varying the substituent at the 5-position (e.g., -H, -CH₃, -Cl, -NO₂) and calculating these descriptors for each analogue, a quantitative structure-reactivity relationship (QSRR) can be established. This would allow for the prediction of reactivity for yet-to-be-synthesized derivatives. The difluoromethoxy group, with its combined inductive and potential weak resonance effects, would provide a unique data point in such a study. Research on the introduction of difluoromethyl groups into pyridines highlights the significant electronic impact of such fluorinated substituents. nih.gov
Table 3: Hypothetical Calculated Electronic Properties of Substituted Pyridine-2-carbaldehydes (Calculated at the B3LYP/6-31G(d,p) level)
| Substituent at 5-position | Aldehyde Carbon Charge (e) | LUMO Energy (eV) |
| -H | +0.25 | -1.5 |
| -CH₃ | +0.23 | -1.4 |
| -Cl | +0.27 | -1.7 |
| -OCF₂H | +0.28 | -1.8 |
| -NO₂ | +0.32 | -2.2 |
Note: The data in this table is hypothetical and illustrates the expected trends based on the electronic nature of the substituents.
Strategic Applications of 5 Difluoromethoxy Pyridine 2 Carbaldehyde in Complex Molecule Synthesis
Building Block for Substituted Pyridine (B92270) Derivatives
5-(difluoromethoxy)pyridine-2-carbaldehyde serves as a foundational starting material for a variety of substituted pyridine derivatives. The aldehyde functional group is the primary site for chemical transformations, allowing for its conversion into other key functionalities. wikipedia.org These reactions broaden the synthetic utility of the pyridine scaffold, enabling the construction of more elaborate molecules.
Key transformations of the aldehyde group include:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding 5-(difluoromethoxy)picolinic acid. This transformation provides an entry point for amide bond formation and the synthesis of esters.
Reduction: The aldehyde can be reduced to a primary alcohol, (5-(difluoromethoxy)pyridin-2-yl)methanol, which can be used in ether synthesis or as a nucleophile.
Nucleophilic Addition: The aldehyde carbon is electrophilic and undergoes nucleophilic addition with various carbon and heteroatom nucleophiles.
Condensation: Reaction with primary amines leads to the formation of Schiff bases or imines. These iminopyridine structures are particularly important in coordination chemistry. wikipedia.org
Table 1: Key Transformations of this compound
| Reactant/Condition | Product Functional Group | Resulting Compound Class |
| Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Picolinic Acid Derivative |
| Reducing Agent (e.g., NaBH₄) | Alcohol | Pyridyl-Methanol Derivative |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Iminopyridine Derivative |
| Wittig Reagent (Ph₃P=CHR) | Alkene | Styrylpyridine Derivative |
| Grignard Reagent (R-MgBr) | Secondary Alcohol | Substituted Pyridyl-Methanol |
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The reactivity of this compound extends beyond simple functional group interconversion, enabling its use in the construction of fused and linked heterocyclic systems. Pyridine-based scaffolds are integral to many pharmacologically active compounds. nih.gov By using this aldehyde in multi-step reaction sequences, chemists can access a range of complex molecular frameworks.
One prominent application is in the synthesis of pyrazolopyridines. nih.gov For instance, condensation of the aldehyde with a suitable hydrazine (B178648) derivative can initiate a cyclization cascade to form a pyrazolo[1,5-a]pyridine (B1195680) core. Such scaffolds have been investigated for their potential as neuroprotective agents. nih.gov Another important class of fused heterocycles accessible from pyridine precursors are furopyridines, which are present in numerous natural products with interesting biological activities. scilit.com The synthesis often involves building a furan (B31954) ring onto the existing pyridine core through multi-step sequences that can originate from the aldehyde and another functional group on the pyridine ring. The general versatility of pyridine aldehydes also allows for their use in established routes to other fused systems like thieno-pyridines and pyrrolo-pyridines. nih.gov
Table 2: Examples of Heterocyclic Scaffolds Derived from Pyridine Aldehyde Precursors
| Target Heterocyclic Scaffold | General Synthetic Strategy | Potential Application Area | Citation |
| Pyrazolo[1,5-a]pyridines | Condensation with a hydrazine followed by cyclization | Neurodegenerative Diseases | nih.gov |
| Furopyridines | Multi-step annulation strategies | Biologically Active Analogs | scilit.com |
| Thieno[2,3-b]pyridines | Gewald reaction or similar multi-component reactions | Anti-diabetic, Anti-cancer | nih.gov |
| Pyrrolo[1,2-a]pyridines | Tschitschibabin reaction or [8π+2π] cycloadditions | Insulinotropic Activity | nih.gov |
Intermediate in the Construction of Advanced Organic Materials
The pyridine nucleus is a valuable component in the design of advanced organic materials due to its electronic properties and ability to coordinate with metals. Derivatives based on pyridine scaffolds are utilized in the development of functional materials, sensors, and coordination polymers. mdpi.com
A synthetic route to such materials can involve the initial oxidation of this compound to its corresponding carboxylic acid. This acid can then be converted to a more reactive acyl chloride. Subsequent condensation reactions with aromatic amines or diamines can produce pyridine-dicarboxamide derivatives. mdpi.com These molecules are of interest in supramolecular chemistry due to their defined shapes and ability to form ordered structures through hydrogen bonding. The presence of the difluoromethoxy group can further tune the electronic properties and solubility of the resulting materials. mdpi.com
Role in Ligand Design for Catalysis
Pyridine-2-carbaldehyde and its derivatives are classic precursors for ligands in coordination chemistry and catalysis. wikipedia.org The reaction of this compound with a primary amine readily forms an iminopyridine (Schiff base) ligand. wikipedia.org The resulting molecule contains two donor atoms—the pyridine nitrogen and the imine nitrogen—that can chelate to a metal center, forming stable bidentate complexes. nih.gov
These ligands can coordinate with a variety of transition metals, including ruthenium, iron, cobalt, and copper. nih.govmdpi.com The electronic nature of the pyridine ring significantly influences the properties of the resulting metal complex. The strong electron-withdrawing effect of the 5-(difluoromethoxy) group makes the pyridine nitrogen a weaker donor, which can modulate the redox potential and reactivity of the metal center. This tuning is critical in applications such as photocatalysis, where the excited-state energies and lifetimes of the complex determine its efficiency. nih.gov By varying the steric and electronic properties of the amine component of the Schiff base, a large library of ligands can be synthesized to optimize catalytic activity for specific chemical transformations. nih.gov
Development of Novel Synthetic Routes to Bioactive Molecular Frameworks
The pyridine scaffold is one of the most prevalent heterocycles in approved pharmaceutical drugs. nih.gov this compound is a valuable starting material for creating novel bioactive molecules, particularly because the -OCF₂H group is a bioisostere of other functional groups and can enhance drug properties.
Research on analogous pyridine aldehydes has shown their utility in synthesizing compounds with significant biological activity. For example, 5-hydroxy-2-formylpyridine has been used to prepare thiosemicarbazones that exhibit carcinostatic (cancer-inhibiting) activity. frontierspecialtychemicals.com Following this precedent, this compound can be reacted with thiosemicarbazide (B42300) to generate novel thiosemicarbazones for anticancer screening. Furthermore, as discussed previously, pyridine aldehydes are key intermediates in the synthesis of complex heterocyclic systems like pyrazolopyridines, which have shown promise as neuroprotective agents. nih.gov The versatility of the aldehyde group allows for its incorporation into a wide range of molecular frameworks investigated for antibacterial, antifungal, and anti-diabetic properties. nih.gov
Table 3: Potential Bioactive Frameworks from this compound
| Derivative Type | Target Bioactive Framework | Potential Therapeutic Area | Citation |
| Thiosemicarbazone | Pyridine-2-thiosemicarbazone | Oncology | frontierspecialtychemicals.com |
| Pyrazolopyridine | Fused Pyrazolopyridine | Neurodegenerative Diseases | nih.gov |
| Imidazo[1,2-a]pyridine | Fused Imidazopyridine | Cholesterol Regulation | nih.gov |
| Isoxazolopyridine | Fused Isoxazolopyridine | Diabetes (α-amylase inhibition) | nih.gov |
Future Research Directions and Emerging Paradigms in 5 Difluoromethoxy Pyridine 2 Carbaldehyde Chemistry
Exploration of Unconventional Reactivity Modes
Future research is anticipated to venture beyond the conventional reactions of the aldehyde and pyridine (B92270) functionalities of 5-(difluoromethoxy)pyridine-2-carbaldehyde. The unique electronic properties conferred by the difluoromethoxy group could be harnessed to explore novel chemical transformations. For instance, the electron-withdrawing nature of this group may activate the pyridine ring towards unusual nucleophilic substitution reactions or facilitate previously inaccessible C-H functionalization at specific positions. researchgate.net Investigations into the radical chemistry of this compound could also yield interesting results, potentially leading to new methods for carbon-carbon and carbon-heteroatom bond formation.
Another avenue for exploration lies in the reactivity of the difluoromethyl group itself. While often considered relatively inert, recent advances in fluorine chemistry have demonstrated the potential for C-F bond activation. Future studies may focus on developing methods to selectively functionalize the difluoromethoxy group, thereby opening up a new dimension of chemical space for derivatization.
Development of Highly Selective and Efficient Catalytic Transformations
The development of novel catalytic systems that can selectively transform this compound is a pivotal area for future research. This includes the design of catalysts for highly enantioselective additions to the carbaldehyde group, yielding chiral alcohols that are valuable intermediates in pharmaceutical synthesis. Furthermore, the development of catalysts for cross-coupling reactions at various positions on the pyridine ring will be crucial for the construction of complex molecular scaffolds.
Given the presence of multiple reactive sites, achieving high levels of chemo- and regioselectivity is a significant challenge. Future catalytic systems will likely employ sophisticated ligand designs to control the reactivity of the metal center and direct the transformation to the desired position. nih.gov The use of bimetallic catalytic systems, where two different metals work in synergy, could also offer new solutions for achieving challenging transformations. researchgate.netdntb.gov.ua
Integration into Automated and High-Throughput Synthesis Platforms
To accelerate the discovery of new derivatives of this compound with desirable properties, the integration of its synthesis and derivatization into automated and high-throughput platforms is essential. This will involve the development of robust and reliable reaction protocols that are amenable to robotic systems. The use of flow chemistry, where reagents are continuously pumped through a reactor, is a particularly promising approach for the automated synthesis of this compound and its derivatives.
High-throughput screening techniques will be instrumental in rapidly evaluating the biological activity or material properties of large libraries of compounds derived from this compound. This data-rich approach will not only accelerate the discovery process but also provide valuable insights into structure-activity relationships, which can guide the design of future generations of molecules. researchgate.net
Sustainable and Biocatalytic Approaches for Synthesis and Derivatization
In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis and derivatization of this compound. researchgate.netnih.gov This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov The development of catalytic processes that minimize waste generation and allow for easy catalyst recycling will also be a key priority. bhu.ac.in
Biocatalysis offers a particularly attractive approach for the sustainable transformation of this compound. Enzymes, such as oxidoreductases and transaminases, can catalyze reactions with high levels of selectivity under mild conditions. rsc.org The directed evolution of enzymes could be employed to create biocatalysts that are specifically tailored for the transformation of this compound, opening up new possibilities for the synthesis of complex chiral molecules. acs.org
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling and machine learning are poised to play an increasingly important role in guiding future research on this compound. frontiersin.org Quantum chemical calculations can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and design new catalysts with enhanced performance. nih.gov These theoretical insights can help to rationalize experimental observations and guide the design of new experiments, thereby saving time and resources.
Machine learning algorithms can be trained on existing experimental data to develop predictive models for various properties of interest, such as biological activity or material performance. arxiv.org These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and further investigation. The synergy between computational modeling and experimental work will be crucial for accelerating the pace of discovery in the chemistry of this compound.
Conclusion
Summary of Key Contributions to Organic Synthesis
5-(difluoromethoxy)pyridine-2-carbaldehyde represents a valuable, albeit specialized, building block in the arsenal (B13267) of the modern organic chemist. Its primary contribution lies in its ability to introduce the difluoromethoxy-pyridine scaffold into more complex molecules. The difluoromethoxy group offers a means to fine-tune the physicochemical and biological properties of a target compound, potentially leading to enhanced metabolic stability and improved therapeutic profiles. The aldehyde functionality provides a versatile handle for a wide range of synthetic transformations, enabling the construction of diverse molecular architectures.
Persistent Challenges and Future Opportunities in Research
A persistent challenge is the limited availability of detailed, published synthetic procedures and experimental data for this compound itself. This scarcity of information can hinder its broader adoption in academic research. Future opportunities lie in the development of robust and scalable synthetic routes to this compound, which would undoubtedly facilitate its use in a wider range of applications. Furthermore, a thorough investigation into its reactivity profile and its application in the synthesis of novel, biologically active compounds would be a valuable contribution to the field of medicinal chemistry. As the demand for novel fluorinated building blocks continues to grow, it is anticipated that the research landscape surrounding this compound will expand, leading to new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 5-(difluoromethoxy)pyridine-2-carbaldehyde?
- Answer : The compound has the molecular formula C₇H₅F₂NO₂ , with a pyridine ring substituted at the 2-position by a carbaldehyde group and at the 5-position by a difluoromethoxy group. Key spectroscopic techniques include:
- NMR : NMR can identify the difluoromethoxy group (δ ~ -80 to -85 ppm for CF₂O). NMR reveals the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 189.03 (calculated for C₇H₅F₂NO₂).
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch). Structural data and collision cross-section predictions are available from computational models .
Q. What are common synthetic routes for this compound?
- Answer : A typical route involves:
Substitution : Fluorination of a methoxy-pyridine precursor using difluoromethylating agents (e.g., ClCF₂O− or BrCF₂O−) under basic conditions.
Oxidation : Oxidation of a 2-hydroxymethylpyridine intermediate to the aldehyde using MnO₂ or Swern oxidation.
Critical parameters include temperature control (<0°C for fluorination) and anhydrous conditions to avoid hydrolysis of the difluoromethoxy group .
Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic reactions?
- Answer : The electron-withdrawing nature of the difluoromethoxy group (−OCF₂) activates the pyridine ring toward electrophilic substitution at the 3- and 4-positions. However, steric hindrance from the −OCF₂ group may reduce reactivity at the 6-position. The aldehyde group at the 2-position is highly reactive in condensation reactions (e.g., forming Schiff bases or hydrazones) .
Advanced Research Questions
Q. How can researchers mitigate the formation of sulfone byproducts during oxidation steps involving this compound derivatives?
- Answer : Overoxidation of sulfides to sulfones (e.g., in pantoprazole synthesis) is a known challenge. Strategies include:
- Controlled Oxidation : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) at low temperatures (−20°C).
- Catalytic Systems : Employ transition-metal catalysts (e.g., Ti(OiPr)₄) to stabilize reactive intermediates.
- Analytical Monitoring : Track reaction progress via HPLC-MS to detect early-stage sulfoxide intermediates and terminate oxidation before sulfone formation .
Q. What role does this compound play in the design of PCSK9 inhibitors?
- Answer : The compound serves as a key intermediate in synthesizing pyrimidine-based PCSK9 inhibitors (e.g., WO 2020/150473). Its difluoromethoxy group enhances metabolic stability by resisting enzymatic hydrolysis, while the aldehyde enables conjugation with cyclopentylamine derivatives via reductive amination. Structure-activity relationship (SAR) studies show that fluorination improves binding affinity to the PCSK9 catalytic site .
Q. How can researchers analyze and resolve contradictory data in stability studies of this compound under varying pH conditions?
- Answer : Stability discrepancies often arise from hydrolysis of the difluoromethoxy group. Methodological approaches include:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions.
- HPLC-PDA-MS : Identify degradation products (e.g., 5-hydroxypyridine-2-carbaldehyde via C-F bond cleavage).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions. Contradictions may stem from residual moisture in samples; ensure anhydrous handling .
Q. What computational methods are effective in predicting the biological activity of derivatives of this compound?
- Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., PCSK9 or cytochrome P450 enzymes).
- QSAR Models : Corrogate substituent effects (e.g., −CF₂O vs. −OCH₃) on bioactivity using descriptors like logP and polar surface area (PSA).
- MD Simulations : Assess conformational stability of drug-receptor complexes over nanosecond timescales. Validation with in vitro assays (e.g., enzyme inhibition IC₅₀) is critical .
Methodological Notes
- Impurity Profiling : Use orthogonal techniques (HPLC-DAD, LC-MS/MS) to detect and quantify impurities at ≤0.1% levels. Reference standards for sulfone and hydrolyzed byproducts are essential .
- Synthetic Optimization : Design of Experiments (DoE) can optimize reaction yields by varying parameters like solvent polarity (DMF vs. THF) and equivalents of fluorinating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
